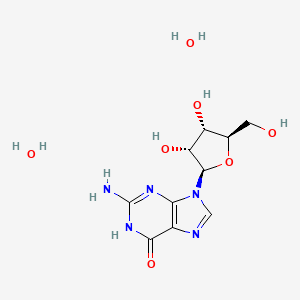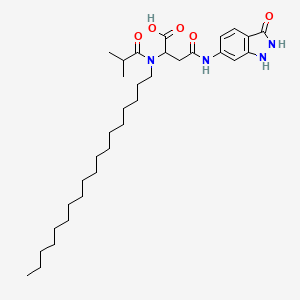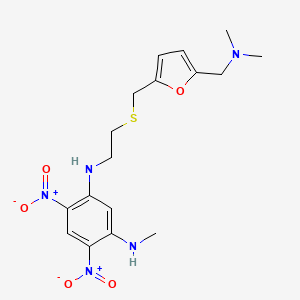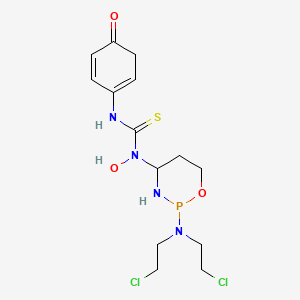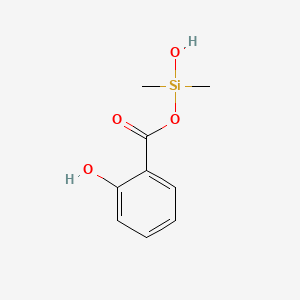
Silanediol salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of silanediol salicylate involves the esterification of salicylic acid with a silane compound. The general procedure includes the use of freshly distilled solvents such as methylene chloride, methanol, dimethoxyethane, and toluene . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silanediol salicylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of silanediol benzoate .
Wissenschaftliche Forschungsanwendungen
Silanediol salicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a hydrogen bond donor catalyst in various organic reactions.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Used in formulations for treating brittle nails and other skin conditions.
Industry: Employed in cosmetic formulations for its skin conditioning properties.
Wirkmechanismus
The mechanism of action of silanediol salicylate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to various biological responses . For example, salicylic acid, a component of this compound, inhibits the cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl salicylate
- Ethylhexyl salicylate
- Butyloctyl salicylate
- Hexyldodecyl salicylate
Uniqueness
Silanediol salicylate is unique due to its silicon backbone, which imparts distinct properties compared to other salicylates. This silicon backbone enhances its stability and efficacy in cosmetic formulations, making it a preferred choice for skin care applications .
Eigenschaften
CAS-Nummer |
187939-06-6 |
|---|---|
Molekularformel |
C9H12O4Si |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
[hydroxy(dimethyl)silyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C9H12O4Si/c1-14(2,12)13-9(11)7-5-3-4-6-8(7)10/h3-6,10,12H,1-2H3 |
InChI-Schlüssel |
UYZLQWUFBLEIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(O)OC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






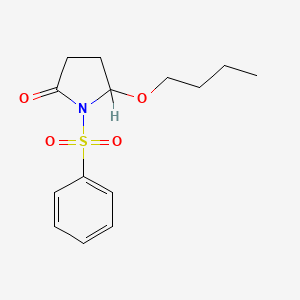

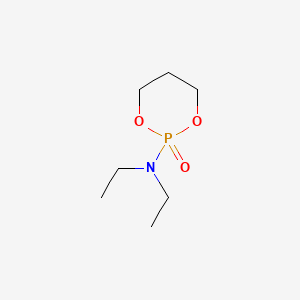

![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
